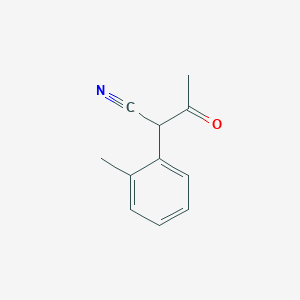

2-(2-Methylphenyl)-3-oxobutanenitrile

Description

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(2-methylphenyl)-3-oxobutanenitrile |

InChI |

InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11(7-12)9(2)13/h3-6,11H,1-2H3 |

InChI Key |

VCCNOAFOXWPURG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)C(=O)C |

Origin of Product |

United States |

Contextualization Within β Ketoxobutanenitrile Chemistry

The chemical behavior and utility of 2-(2-methylphenyl)-3-oxobutanenitrile are best understood within the broader context of β-ketoxobutanenitrile chemistry. These compounds are characterized by a nitrile group (C≡N) and a ketone group (C=O) separated by a single carbon atom. This arrangement leads to a highly reactive methylene (B1212753) group (the α-carbon) situated between two electron-withdrawing groups, making its protons acidic and easily removed by a base.

This inherent acidity is a cornerstone of their chemistry, allowing for facile generation of a stabilized carbanion. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, which is a fundamental operation in organic synthesis. The reactivity of β-ketonitriles is often harnessed in condensation reactions, alkylations, and as precursors for the formation of various heterocyclic systems. rsc.orgrsc.org

Significance in Advanced Organic Synthesis Scaffolds

The true significance of 2-(2-methylphenyl)-3-oxobutanenitrile and its analogs lies in their role as versatile intermediates for constructing more complex molecular architectures. nih.gov The dual functionality of the β-ketonitrile moiety provides multiple reaction pathways, enabling the synthesis of diverse carbocyclic and heterocyclic compounds. rsc.org

Key Synthetic Applications:

Heterocycle Synthesis: β-Ketonitriles are widely employed in the synthesis of a variety of nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.org For example, they can react with hydrazines to form pyrazoles, with amidines to yield pyrimidines, and with hydroxylamine (B1172632) to produce isoxazoles. The specific substitution pattern of this compound would lead to correspondingly substituted heterocyclic products.

Domino and Multicomponent Reactions: The reactivity of β-ketonitriles makes them ideal candidates for use in domino and multicomponent reactions. rsc.org These powerful synthetic strategies allow for the construction of complex molecules in a single step, improving efficiency and reducing waste. For instance, a Hantzsch-type reaction involving an aldehyde, an enolizable ketone, and a β-ketonitrile can lead to the formation of highly substituted dihydropyridines. rsc.org

Synthesis of Biologically Active Molecules: The scaffolds accessible from β-ketonitriles are often found in biologically active compounds. This has led to their use as key intermediates in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. rsc.org

Below is an interactive data table summarizing some of the key reactions and resulting scaffolds involving β-ketonitriles.

| Reactant(s) | Reaction Type | Resulting Scaffold |

| Aldehydes, Malononitrile (B47326) | Three-component reaction | 2-Amino-4H-pyran-3,5-dicarbonitrile derivatives rsc.org |

| Hydrazine Hydrate, Phthaldehydic Acid, CH-Acids | One-pot four-component reaction | Pyrazolo[5',1':2,3]pyrimido[6,1-a]isoindol derivatives rsc.org |

| Indolyl Alkynyl Ketones | C-C σ-bond activation | Polysubstituted Cyanocarbazoles rsc.org |

| Amides | Acyl substitution | Varied β-ketonitriles rsc.orgmdpi.com |

| Esters and Lactones | Acylation | Varied β-ketonitriles and trifunctionalized building blocks nih.govnih.gov |

Overview of Research Trajectories for the Compound Class

Established Synthetic Pathways to the Oxobutanenitrile Core

Established methods for constructing the 3-oxobutanenitrile (B1585553) framework primarily rely on the formation of a key carbon-carbon bond between a nitrile-containing component and an acetyl group equivalent.

Condensation Reactions in 2-(2-Methylphenyl)-3-oxobutanenitrile Synthesis

Condensation reactions are a foundational strategy for the synthesis of 3-oxobutanenitriles. These reactions typically involve the acylation of a carbanion derived from an arylacetonitrile. A well-established method for producing analogous 3-oxonitriles is the direct condensation of carboxylic acid esters with carboxylic acid nitriles, facilitated by a strong base.

A common pathway for the synthesis of the closely related 4-phenyl-3-oxobutanenitrile is achieved through a base-catalyzed condensation reaction between ethyl phenylacetate (B1230308) and acetonitrile. rsc.org This transformation is typically carried out in the presence of a strong base such as sodium hydride. rsc.org The reaction involves the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group yields the target beta-ketonitrile. This method is effective, though isolation of the final product can sometimes be challenging. rsc.org The synthesis of this compound can be achieved via a similar Claisen-type condensation, reacting an ester of 2-methylphenylacetic acid with acetonitrile or, alternatively, reacting 2-methylphenylacetonitrile with an acetylating agent like ethyl acetate (B1210297) in the presence of a strong base.

The choice of base is critical, with sodium hydride (NaH) and sodium amide (NaNH₂) being particularly effective for the condensation of esters with aliphatic and arylacetonitriles. The use of sodium amide in liquid ammonia (B1221849) has been reported to give good yields in related reactions.

Table 1: Comparison of Bases in Condensation Reactions for Analogous Oxobutanenitriles

| Base | Reactant 1 | Reactant 2 | Solvent | Yield |

| Sodium Hydride | Ethyl Phenylacetate | Acetonitrile | Toluene | - |

| Sodium Amide | Methyl Acetate | Propionitrile | Liquid Ammonia | 63% |

| Sodium Hydride | Ethyl Acetate | Propionitrile | Benzene (B151609) | 34% |

Multi-Component Reaction (MCR) Approaches for Analogous Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient synthetic strategy. While a specific MCR for the direct synthesis of this compound is not prominently documented, the oxobutanenitrile core is a key reactant in MCRs for building complex molecules, highlighting its value as an intermediate.

A significant application is the concise, three-component synthesis of highly substituted pyrroles, which are important frameworks for drug candidates. ntu.edu.sg In this approach, an α-hydroxyketone, an oxoacetonitrile (such as 3-oxobutanenitrile), and a primary amine react in a one-pot process to generate N-substituted 2,3,5-functionalized pyrroles. ntu.edu.sg This strategy allows for the rapid creation of diverse libraries of pyrrole-based compounds for drug discovery and development. ntu.edu.sg The first officially reported MCR was the Strecker synthesis of α-amino nitriles in 1850. Other notable MCRs include the Hantzsch Dihydropyridine synthesis, the Biginelli reaction, and the Ugi and Passerini reactions.

Table 2: Examples of Named Multi-Component Reactions

| Reaction Name | Year Reported | Key Reactants | Product Type |

| Strecker Synthesis | 1850 | Aldehyde/Ketone, Amine, Cyanide | α-Amino Nitrile |

| Hantzsch Dihydropyridine Synthesis | 1882 | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine |

| Biginelli Reaction | 1891 | Aldehyde, β-Ketoester, Urea (B33335) | Dihydropyrimidinone |

| Passerini Reaction | 1921 | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | 1959 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide |

Stereocontrolled Synthetic Procedures

The 2-position of this compound is a stereocenter, and the development of stereocontrolled methods to access specific enantiomers is crucial when these compounds are used as intermediates for chiral pharmaceuticals. While the direct asymmetric synthesis to form the C-C bond enantioselectively is challenging, a prominent stereocontrolled strategy involves the asymmetric reduction of the ketone moiety.

An effective method for the asymmetric reduction of aromatic β-ketonitriles utilizes biocatalysis. nih.govacs.orgnih.gov Recombinant carbonyl reductase enzymes, such as CMCR from Candida magnoliae, can reduce the ketone to a secondary alcohol with excellent optical purity and yield, producing chiral β-hydroxy nitriles. organic-chemistry.org This enzymatic approach is highly selective, often yielding (R)-β-hydroxy nitriles with enantiomeric excess values between 97-99%. organic-chemistry.org A key advantage of using isolated enzymes over whole-cell biocatalysts is the elimination of competing side reactions, such as α-ethylation. nih.govnih.gov

These optically pure β-hydroxy nitriles are valuable chiral building blocks and can be further transformed, for example, through nitrilase-catalyzed hydrolysis to the corresponding β-hydroxy carboxylic acids. nih.govacs.orgorganic-chemistry.org This two-step enzymatic process provides a sustainable route to important chiral intermediates. organic-chemistry.org

Novel and Emerging Synthetic Routes to this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methodologies. This includes the application of novel catalysts and adherence to the principles of green chemistry.

Catalytic Strategies in Oxobutanenitrile Formation

Catalytic methods offer significant advantages over stoichiometric approaches by increasing efficiency and reducing waste. As discussed previously, biocatalysis is a powerful strategy for the stereocontrolled transformation of β-ketonitriles. organic-chemistry.org

Another advanced catalytic strategy involves the enantioselective α-arylation of carbonyl compounds using transition metal catalysts. For instance, copper(I)-bisoxazoline complexes have been successfully used to catalyze the enantioselective α-arylation of related carbonyl compounds. princeton.edu This type of methodology could potentially be adapted to form the C-C bond between the 2-methylphenyl group and the oxobutanenitrile backbone in an enantioselective manner, representing a modern approach to establishing the benzylic stereocenter. princeton.edu Such methods often operate under mild conditions, which helps to prevent racemization of the enolizable product. princeton.edu

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable routes.

Key green chemistry approaches applicable to this synthesis include:

Catalysis: The use of catalysts, as mentioned above, is a cornerstone of green chemistry. Catalytic reactions are more atom-economical than stoichiometric ones, generating less waste. Biocatalytic reductions, for example, use enzymes that operate in aqueous media under mild conditions, significantly reducing the environmental impact. nih.govorganic-chemistry.org

Safer Solvents: Traditional condensation reactions often use volatile and hazardous organic solvents like benzene or toluene. Green chemistry encourages the use of safer alternatives, such as water or ionic liquids. The enzymatic reductions of β-ketonitriles are often performed in phosphate (B84403) buffer, using water as the solvent. organic-chemistry.org

Waste Reduction: One-pot and multi-component reactions are inherently greener as they reduce the number of steps, intermediate isolations, and purification procedures, which in turn minimizes solvent use and waste generation. ntu.edu.sg A sequential enzymatic reduction and hydrolysis can be performed in a "two-step-one-pot" fashion, avoiding the isolation of the intermediate β-hydroxy nitrile, which lowers costs and environmental impact. acs.org

By incorporating these principles, the synthesis of this compound and related compounds can be made more efficient and environmentally sustainable.

Flow Chemistry Applications in Synthesis

The synthesis of β-ketonitriles, such as this compound, presents opportunities for process intensification and enhanced safety through the application of continuous flow chemistry. While specific literature detailing the flow synthesis of this exact compound is not extensively available, the principles of flow chemistry can be applied to its logical synthetic precursors, primarily through a Claisen-type condensation reaction. This approach involves the acylation of an arylacetonitrile with an appropriate acetylating agent.

In a hypothetical flow process, a solution of 2-methylphenylacetonitrile and a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), would be introduced into a microreactor system through one inlet. Simultaneously, an acetylating agent, for instance, ethyl acetate or acetyl chloride, would be introduced through a second inlet. The two streams would converge at a T-mixer, ensuring rapid and efficient mixing that is often superior to batch processing. researchgate.net This rapid mixing is crucial for reactions involving highly reactive intermediates, such as the enolate anion of the nitrile, minimizing the formation of byproducts. researchgate.net

From the mixer, the reaction stream would proceed into a temperature-controlled reactor coil. Flow chemistry offers exceptional heat transfer, allowing for precise management of the reaction temperature, which is critical for controlling the exothermic nature of acylation reactions and improving selectivity. mt.comdtu.dk The residence time within the coil can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction to maximize conversion and yield. mt.com This level of control is particularly advantageous for preventing the degradation of unstable intermediates that can occur with prolonged reaction times in batch processes. nih.govinterchim.com

The application of flow chemistry to reactions of this type offers significant advantages in terms of safety, particularly when using strong and potentially hazardous bases. dtu.dk The small reactor volumes inherent to flow systems minimize the amount of reactive material present at any given time, significantly reducing the risks associated with thermal runaways or the handling of unstable intermediates. mt.cominterchim.com

While empirical data for the flow synthesis of this compound is not available, data from analogous Claisen condensation reactions performed in flow reactors demonstrate the potential for significant improvements in reaction time and yield compared to traditional batch methods.

| Reaction Type | Substrates | Flow Conditions (Temperature, Residence Time) | Yield (Flow) | Yield (Batch) | Key Advantages in Flow | Reference |

|---|---|---|---|---|---|---|

| Claisen Condensation | Substituted Ester and Diethyl Oxalate | 30°C, 5 min | 84% | 87% | Drastic reduction in reaction time (from hours to minutes) with comparable yield. | researchgate.net |

| Acylation of Aryllithiums | (Hetero)aryl bromides, sec-BuLi, N,N-dimethylamides | -20°C, 27 sec | up to 90% | Not directly compared | Enables use of unstable organolithium intermediates at higher temperatures than batch; very short reaction times. | nih.govnih.gov |

| Acylation of Acetonitrile | Esters/Lactones and Acetonitrile with KOt-Bu | Not specified (conceptual) | Potentially >70% | ~70% | Improved safety with strong base, better temperature control, potential for higher purity. | nih.gov |

Fundamental Reactivity Patterns of the Oxobutanenitrile Moiety

The oxobutanenitrile moiety is characterized by the electron-withdrawing properties of both the carbonyl (C=O) and nitrile (C≡N) groups. These groups activate the intervening α-carbon, making its proton acidic and susceptible to deprotonation, which is central to its reactivity.

The polarized pi bonds in both the carbonyl and nitrile groups render their respective carbon atoms electrophilic and thus susceptible to nucleophilic attack. chemistrysteps.com

Reactions at the Carbonyl Group : The ketone carbonyl is a classic electrophilic site. It readily undergoes nucleophilic addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and reducing agents (e.g., sodium borohydride), to yield tertiary and secondary alcohols, respectively.

Reactions at the Nitrile Group : The nitrile group can also be targeted by nucleophiles. chemistrysteps.com

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction proceeds through an intermediate amide to ultimately yield a carboxylic acid. chemistrysteps.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. chemistrysteps.com

Addition of Organometallics : Grignard and organolithium reagents add to the nitrile carbon to form an iminium intermediate, which upon hydrolysis yields a ketone. chemistrysteps.com

Reactions involving the α-Hydrogen : The hydrogen on the carbon between the carbonyl and nitrile groups is acidic. Deprotonation by a base generates a resonance-stabilized enolate anion. This anion is a potent nucleophile and can participate in various substitution and addition reactions. encyclopedia.pub Nitrile anions are known to undergo nucleophilic addition and substitution with a range of electrophiles. encyclopedia.pub

Electrophilic activation enhances the reactivity of the carbonyl and nitrile groups toward even weak nucleophiles.

Activation of the Carbonyl Group : In the presence of a Brønsted or Lewis acid, the carbonyl oxygen can be protonated or coordinated, respectively. This increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and facilitating nucleophilic attack.

Activation of the Nitrile Group : Similarly, the nitrogen atom of the nitrile group can be protonated under acidic conditions. This activation is the initial step in the acid-catalyzed hydrolysis of nitriles, making the nitrile carbon more susceptible to attack by water. chemistrysteps.com Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been used to activate nitriles, promoting the formation of silyl (B83357) ketene (B1206846) imines which then act as nucleophiles. richmond.edu

Like other compounds containing a carbonyl group with an α-hydrogen, this compound exists in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that rapidly interconvert, and this equilibrium can be catalyzed by traces of acid or base. libretexts.org

The equilibrium position between the keto and enol forms is influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent polarity. masterorganicchemistry.com For structures similar to this compound, the presence of two electron-withdrawing groups flanking the α-carbon can significantly stabilize the enol form through the formation of a conjugated system and potential intramolecular hydrogen bonding. libretexts.org The enol tautomer is a key intermediate, often acting as the active nucleophile in reactions such as halogenation and alkylation at the α-carbon.

The polarity of the solvent plays a crucial role in determining the favored tautomeric form. Studies on analogous compounds have shown that non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding can occur, while polar solvents can stabilize the more polar keto form. nih.gov

| Solvent | Solvent Type | Favored Tautomer | Reasoning |

|---|---|---|---|

| Chloroform (CDCl₃) | Non-polar | Enol | Stabilized by intramolecular hydrogen bonding. |

| DMSO-d₆ | Polar Aprotic | Keto | Polar solvent stabilizes the more polar keto form. |

Intramolecular Cyclization and Rearrangement Pathways

The potential for intramolecular reactions in this compound is highly dependent on the presence of other functional groups on the aromatic ring. While the parent compound itself does not readily cyclize, derivatives with suitably positioned nucleophiles can undergo efficient intramolecular cyclization.

A notable example is seen in the reaction of the closely related compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile. nih.govresearchgate.net This molecule undergoes an efficient intramolecular cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitrile. The mechanism involves a nucleophilic attack by the aniline (B41778) amino group on the ketone carbonyl, followed by dehydration and oxidation. nih.govresearchgate.net This transformation highlights that the introduction of a nucleophilic substituent at the ortho position of the phenyl ring creates a pathway for the formation of complex heterocyclic structures.

Intermolecular Coupling and Addition Reactions

The dual functionality of this compound allows it to participate in a variety of intermolecular reactions, acting as either a nucleophile or an electrophile.

As a Nucleophile : The most common nucleophilic pathway involves the deprotonation of the α-carbon to form the corresponding enolate. This enolate can react with various electrophiles:

Alkylation : Reaction with alkyl halides in the presence of a strong base leads to the formation of α-alkylated products. libretexts.org To be effective, these reactions require the use of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in non-hydroxylic solvents to achieve complete conversion to the enolate. libretexts.org

Michael Addition : The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds or nitriles in a conjugate addition reaction. encyclopedia.pub

Arylation : Under specific conditions, nitrile anions can react with aryl halides or other suitable aromatic compounds to form α-aryl derivatives. encyclopedia.pub

As an Electrophile : The electrophilic centers at the carbonyl and nitrile carbons can be attacked by external nucleophiles, as detailed in section 3.1.1.

Detailed Mechanistic Investigations and Kinetic Analysis of Transformations

While specific kinetic studies on this compound are not extensively documented, the mechanisms of its fundamental transformations are well-established based on the known reactivity of its functional groups.

Mechanism of Keto-Enol Tautomerism :

Acid-Catalyzed Mechanism : The process begins with the protonation of the carbonyl oxygen, forming an oxonium ion. A base (such as water or the conjugate base of the acid catalyst) then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol and regeneration of the acid catalyst. libretexts.org

Base-Catalyzed Mechanism : A base removes the acidic α-proton to form a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate by a proton source (like water or the conjugate acid of the base) yields the enol form.

Mechanistic Insights from Related Structures : Detailed studies on related oxonitriles provide insight into the molecular interactions that govern reactivity. X-ray and DFT studies on compounds like 2-(((3-fluorophenyl)amino)methylidene)-3-oxobutanenitrile reveal the importance of intermolecular hydrogen bonds, such as C-H···N and C-H···O interactions, in their crystal packing and potentially in solution-phase reaction pathways. nih.govresearchgate.net These non-covalent interactions can influence the conformation and accessibility of reactive sites.

Mechanism of Intramolecular Cyclization in Analogues : The mechanism for the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles serves as a well-studied model for potential intramolecular pathways. nih.gov The reaction is initiated by the nucleophilic attack of the ortho-amino group onto the electrophilic ketone carbonyl, forming a cyclic hemiaminal intermediate. This is followed by a dehydration step to form an enamine, which is then oxidized to yield the final conjugated 2-(3-oxoindolin-2-ylidene)acetonitrile product. nih.gov

Advanced Chemical Transformations and Derivatization Strategies of 2 2 Methylphenyl 3 Oxobutanenitrile

Heterocyclic Synthesis from 2-(2-Methylphenyl)-3-oxobutanenitrile Precursors

The reactivity profile of this compound makes it an ideal starting material for constructing various heterocyclic rings. The presence of multiple reaction sites facilitates its use in multicomponent reactions, leading to the efficient assembly of nitrogen, oxygen, and sulfur-containing heterocycles. rsc.org

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. frontiersin.orgmdpi.com this compound provides a robust platform for accessing important classes of aza-heterocycles like pyrimidines and triazoles.

Pyrimidines: Pyrimidine rings can be efficiently constructed using β-ketonitriles through condensation reactions. bu.edu.eg A prominent example is the Biginelli reaction, a one-pot cyclocondensation involving a β-dicarbonyl compound, an aldehyde, and urea (B33335). ias.ac.in In this context, this compound can react with various aldehydes and urea or its derivatives (like thiourea) to yield highly functionalized 5-cyanodihydropyrimidinones. ias.ac.in The general principle involves the condensation of a 1,3-bifunctional three-carbon fragment, which is provided by the β-ketonitrile, with a urea or amidine derivative that supplies the N-C-N fragment. bu.edu.eg

Triazoles: The synthesis of 1,2,3-triazoles and 1,2,4-triazoles can be approached through several synthetic routes. nih.govresearchgate.net For instance, 1,2,3-triazoles are famously synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. irjet.net While this compound does not directly contain an azide or alkyne, its functional groups can be converted to these moieties for subsequent cyclization. A more direct approach to 1,2,4-triazoles involves the condensation of amidrazones with various reagents or the reaction of nitriles with hydroxylamine (B1172632) followed by cyclization with a second nitrile. nih.govnih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Pyrimidines | Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea (B124793) | One-pot, three-component reaction leading to dihydropyrimidinones. ias.ac.in |

| Triazoles | Condensation/Cyclization | Derivatives of this compound, Hydrazides, Amidrazones | Formation of 1,2,4-triazole (B32235) ring system via cyclocondensation. researchgate.netnih.gov |

| Pyridones | Cyclization | This compound, Ketones, Polyphosphoric Acid | Forms substituted 2-pyridone structures. acs.org |

Oxygen-containing heterocycles are prevalent in natural products and are important synthetic targets. pku.edu.cn The structural features of this compound enable its use in the synthesis of heterocycles such as pyrans and oxazoles.

Pyrans: Substituted 4H-pyrans are readily accessible through multicomponent reactions. A common strategy involves the condensation of an active methylene (B1212753) compound, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov this compound can act as the active methylene component, reacting with an aldehyde (via a Knoevenagel condensation intermediate) and another active methylene compound like malononitrile (B47326) in the presence of a catalyst to afford highly substituted pyran derivatives. nih.govnih.gov

Oxazoles: The synthesis of oxazoles often requires precursors such as α-haloketones or 2-acylaminoketones. researchgate.netderpharmachemica.com The ketone functionality in this compound can be halogenated at the α-position to create a suitable precursor for a Hantzsch-type oxazole (B20620) synthesis with an amide. Alternatively, copper-catalyzed reactions between α-diazoketones and nitriles provide a direct route to 2,4,5-trisubstituted oxazoles. researchgate.net

Table 2: Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Pyrans | Multicomponent Reaction | This compound, Aldehyde, Malononitrile | Efficient one-pot synthesis leading to functionalized 4H-pyrans. nih.gov |

| Oxazoles | Cyclocondensation | α-Halo derivative of the title compound, Amide | Classic Hantzsch synthesis pathway for oxazole ring formation. derpharmachemica.com |

| Benzofurans | Domino Reaction | Aryne precursors, this compound derivative | Insertion of arynes into the C=O bond can lead to dihydrobenzofuran derivatives. nih.gov |

Sulfur-containing heterocycles, particularly thiazoles, are significant pharmacophores. The versatile reactivity of this compound can be harnessed for the synthesis of these important structures.

Thiazoles: The most widely recognized method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. sciencescholar.us To utilize this compound in this reaction, it must first be converted to its α-halo derivative (e.g., via bromination of the active methylene carbon). The resulting α-halo-β-ketonitrile can then undergo cyclocondensation with a thiourea or thioamide to furnish the corresponding aminothiazole derivative. sciencescholar.usekb.eg

Table 3: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Thiazoles | Hantzsch Synthesis | α-Bromo-2-(2-methylphenyl)-3-oxobutanenitrile, Thiourea/Thioamide | A classic method for the construction of the thiazole ring. sciencescholar.us |

Functional Group Interconversions and Strategic Modifications

Beyond its utility in building heterocyclic rings, the individual functional groups of this compound can be selectively transformed, providing access to a range of acyclic and carbocyclic structures.

The nitrile group is one of the most versatile functional groups in organic synthesis, capable of being converted into a variety of other functionalities. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide, while complete hydrolysis leads to a carboxylic acid. This transformation converts the β-ketonitrile into a β-ketoamide or a β-ketoacid, respectively, which are themselves valuable synthetic intermediates.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides access to β-amino ketones, which are important building blocks in pharmaceutical synthesis. researchgate.net

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Table 4: Transformations of the Nitrile Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (controlled) | Amide |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |

| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

The ketone carbonyl group in this compound is a site for numerous nucleophilic addition and reduction reactions. Furthermore, the adjacent active methylene proton is readily abstracted, leading to an enolate that can participate in various C-C bond-forming reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This yields a β-hydroxynitrile, a precursor for many other compounds.

Enolate Formation and Alkylation: The presence of two electron-withdrawing groups (ketone and nitrile) makes the intervening α-hydrogen highly acidic. Treatment with a base generates a stabilized enolate, which can act as a nucleophile in alkylation reactions with alkyl halides, allowing for the introduction of various substituents at the α-position. rsc.org

Condensation Reactions: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones, a key step in the synthesis of pyrans and other heterocycles as previously discussed. nih.gov

Table 5: Reactions Involving the Ketone and Active Methylene Group

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

|---|---|---|---|

| Reduction | NaBH₄ | Ketone Carbonyl | β-Hydroxynitrile |

| Alkylation | Base (e.g., NaH, K₂CO₃), then R-X | Active Methylene | α-Substituted β-Ketonitrile |

| Knoevenagel Condensation | Aldehyde/Ketone, Base Catalyst | Active Methylene | α,β-Unsaturated Ketonitrile |

Electrophilic/Nucleophilic Modifications of the Methylphenyl Substituent

The aromatic character of the 2-methylphenyl group in this compound allows for a variety of substitution reactions, offering a pathway to novel derivatives with tailored electronic and steric properties.

Electrophilic Aromatic Substitution

The methylphenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the combined electronic effects of the activating methyl group and the deactivating 3-oxobutanenitrile (B1585553) substituent. The methyl group is an ortho-, para-director, enhancing the electron density at positions 3, 5, and 6 of the phenyl ring. Conversely, the 3-oxobutanenitrile group, being electron-withdrawing, deactivates the ring and directs incoming electrophiles to the meta-position (positions 4 and 6 relative to its point of attachment).

The interplay of these directing effects suggests that electrophilic attack will preferentially occur at positions activated by the methyl group and least deactivated by the oxobutanenitrile moiety. Therefore, positions 3 and 5 are the most likely sites for substitution. Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions involving the other functional groups in the molecule.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitro-2-methylphenyl)-3-oxobutanenitrile and 2-(3-Nitro-2-methylphenyl)-3-oxobutanenitrile |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-2-methylphenyl)-3-oxobutanenitrile and 2-(3-Bromo-2-methylphenyl)-3-oxobutanenitrile |

| Sulfonation | SO₃, H₂SO₄ | 2-(5-Sulfo-2-methylphenyl)-3-oxobutanenitrile and 2-(3-Sulfo-2-methylphenyl)-3-oxobutanenitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-2-methylphenyl)-3-oxobutanenitrile and 2-(3-Acyl-2-methylphenyl)-3-oxobutanenitrile |

Note: The regioselectivity is predicted based on general principles of electrophilic aromatic substitution and may require experimental verification.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the methylphenyl ring of this compound is less straightforward as the ring is not inherently electron-deficient enough to facilitate this reaction. For SNA to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halide).

Therefore, derivatization of the methylphenyl ring, for instance through a prior electrophilic substitution reaction to introduce a nitro and a halo substituent, would be a prerequisite for nucleophilic modifications. For example, if 2-(5-bromo-2-methyl-3-nitrophenyl)-3-oxobutanenitrile were synthesized, it could then undergo nucleophilic aromatic substitution where the bromide is displaced by various nucleophiles.

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the enolizable keto group, the electrophilic nitrile carbon, the acidic α-carbon, and the aromatic ring—necessitates careful control of reaction conditions to achieve desired regioselectivity and chemoselectivity. β-Ketonitriles are renowned for their utility as versatile intermediates in the synthesis of a wide array of carbocyclic and heterocyclic compounds. rsc.org

The chemoselectivity of reactions involving this compound is highly dependent on the nature of the reagents and catalysts employed. For instance, in reactions with ambident nucleophiles, the choice of solvent and counter-ion can influence whether the reaction occurs at the keto-carbonyl carbon or the nitrile carbon. Similarly, in the presence of both an electrophile and a nucleophile, the reaction pathway can be directed to favor one of several possible outcomes.

Multicomponent reactions involving β-ketoamides, which are structurally similar to β-ketonitriles, have demonstrated that the nature of the aryl substituent can significantly influence the reaction's behavior and product distribution. beilstein-journals.orgnih.gov This suggests that the steric and electronic properties of the 2-methylphenyl group in the target molecule would play a crucial role in directing the outcome of complex transformations.

For example, in a condensation reaction with an aldehyde and an aminoazole, several competing reaction pathways could exist, potentially leading to different heterocyclic scaffolds. The regioselectivity in such cases would be determined by the relative reactivity of the nucleophilic centers (the active methylene and the amino group) and the electrophilic centers (the aldehyde, the ketone, and the nitrile). The use of specific catalysts, such as Lewis acids, or reaction conditions like ultrasonication, can be employed to selectively favor one pathway over others. nih.gov

Table 2: Potential Competing Reaction Sites in this compound and Influencing Factors

| Reactive Site | Type of Reactivity | Potential Reactions | Factors Influencing Selectivity |

| α-Carbon | Nucleophilic (as enolate) | Alkylation, Acylation, Condensations | Base strength, solvent, temperature |

| Ketone Carbonyl | Electrophilic | Nucleophilic addition, Reductions | Steric hindrance, catalyst, pH |

| Nitrile Carbon | Electrophilic | Nucleophilic addition, Hydrolysis | Catalyst (acid or base), nucleophile strength |

| Methylphenyl Ring | Nucleophilic (in EAS) | Electrophilic substitution | Nature of electrophile, catalyst |

The strategic manipulation of these factors is key to unlocking the synthetic potential of this compound for the construction of complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylphenyl 3 Oxobutanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for probing the conformational and mechanistic aspects of 2-(2-Methylphenyl)-3-oxobutanenitrile.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton (at C2) and the protons of the methyl group on the phenyl ring if there were any long-range coupling. More importantly, it helps differentiate between aromatic protons that are adjacent to each other on the 2-methylphenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. sdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. For the target molecule, it would show a cross-peak connecting the methine proton to C2, the acetyl methyl protons to C4, and the aromatic protons to their respective carbons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methine proton (H2) correlating to the nitrile carbon (C1), the carbonyl carbon (C3), the acetyl methyl carbon (C4), and carbons within the phenyl ring.

The acetyl methyl protons (H4) correlating to the carbonyl carbon (C3) and the methine carbon (C2).

The aromatic methyl protons correlating to C2' and other carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing crucial insights into the molecule's conformation. youtube.com For this compound, NOESY could reveal the preferred orientation of the 2-methylphenyl ring relative to the oxobutanenitrile chain by showing spatial correlations between the ortho-methyl protons and the methine proton or the acetyl methyl protons. This information is vital for understanding the steric effects of the ortho-substituent on the molecule's shape. nih.govmdpi.com

The following table summarizes the expected key correlations from multi-dimensional NMR experiments for this compound.

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

| HSQC | Methine H (at C2) | Methine C (C2) | Direct C-H connectivity |

| Acetyl CH₃ | Acetyl C (C4) | Direct C-H connectivity | |

| Aromatic CH₃ | Aromatic CH₃ Carbon | Direct C-H connectivity | |

| Aromatic Protons | Aromatic Carbons | Direct C-H connectivity | |

| HMBC | Methine H (at C2) | C1 (Nitrile), C3 (Carbonyl), C4 (Acetyl), Aromatic Carbons | Molecular skeleton assembly |

| Acetyl CH₃ | C2 (Methine), C3 (Carbonyl) | Connectivity around the ketone | |

| Aromatic CH₃ | Aromatic Carbons (C1', C2', C3') | Substituent placement | |

| NOESY | Aromatic CH₃ | Methine H (at C2) or Acetyl CH₃ | 3D conformation, spatial proximity |

Solid-State NMR Spectroscopy for Crystal Structure and Dynamics

While solution-state NMR provides information on molecules in their solvated state, solid-state NMR (ssNMR) offers unique insights into their structure and dynamics in the crystalline form. nih.gov Since long-range order is not a strict requirement, ssNMR is particularly useful for studying disordered or amorphous materials. nih.gov

For this compound, ssNMR could be employed to:

Identify Polymorphs : Different crystalline forms of the same compound will yield distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism.

Determine Asymmetric Unit Composition : By analyzing the number of distinct signals, ssNMR can help determine the number of crystallographically independent molecules in the asymmetric unit, which is valuable information for subsequent crystal structure determination. mdpi.com

Characterize Dynamics : ssNMR can probe molecular motions over a wide range of timescales. nih.govethz.ch For this molecule, techniques could be used to study the dynamics of the 2-methylphenyl group, such as the rate of its rotation within the crystal lattice, providing insights into the solid-state packing and intermolecular forces. aps.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com These methods are excellent for identifying functional groups and can be used to monitor the progress of a chemical reaction in real-time.

For this compound, the key functional groups give rise to characteristic vibrational bands:

Nitrile Group (C≡N) : The carbon-nitrogen triple bond stretch is a sharp and intense peak in the IR spectrum, typically appearing in the 2220-2240 cm⁻¹ region for aromatic nitriles due to conjugation. spectroscopyonline.com In Raman spectroscopy, the C≡N stretch is also a distinct and sensitive vibrational mode. morressier.comresearchgate.net Its frequency can be influenced by solvent polarity and intermolecular interactions. researchgate.net

Ketone Group (C=O) : The carbonyl stretch of the ketone is a strong, sharp absorption in the IR spectrum, generally found around 1715 cm⁻¹.

Aromatic Ring : The C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic ring are observed above 3000 cm⁻¹.

Aliphatic Groups : The C-H stretching of the methyl and methine groups will be found just below 3000 cm⁻¹.

This vibrational information is not only useful for structural confirmation but also for reaction monitoring. For instance, in the synthesis of β-ketonitriles from esters, IR spectroscopy can be used to track the disappearance of the ester carbonyl peak and the appearance of the ketone and nitrile peaks, allowing for real-time kinetic analysis. jascoinc.comnih.govmt.com

The table below lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Ketone (C=O) | Stretch | ~1715 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. frontiersin.org It also reveals the fragmentation patterns of the molecule, which can be used to confirm its structure.

For this compound (C₁₁H₁₁NO), the calculated monoisotopic mass is 173.08406 Da. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 174.09134.

Under electron ionization or other fragmentation techniques, the molecule would likely break apart in predictable ways. The analysis of these fragments helps to piece together the molecular structure. Key expected fragmentation pathways include:

Alpha-cleavage : Cleavage of the bonds adjacent to the carbonyl group is common. This could lead to the loss of the acetyl group (•COCH₃, 43 Da), resulting in a fragment at m/z 130.

Benzylic cleavage : The bond between the chiral carbon (C2) and the phenyl ring could cleave, leading to fragments corresponding to the tolyl group or the remaining chain.

The following table outlines the predicted major fragments for this compound in HRMS.

| Fragment Ion | Proposed Structure | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | [C₁₁H₁₂NO]⁺ | 174.09134 |

| [M-CH₃CO]⁺ | [C₉H₈N]⁺ | 130.06513 |

| [C₇H₇]⁺ | Tropylium ion or tolyl cation | 91.05425 |

| [CH₃CO]⁺ | Acetyl cation | 43.01839 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination (for relevant derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's absolute stereochemistry and conformation in the crystal lattice. nih.govnih.gov

The analysis would reveal:

Molecular Conformation : The precise dihedral angles defining the orientation of the 2-methylphenyl group relative to the butanenitrile backbone. Studies on other ortho-substituted compounds show that the conformation is often influenced by steric hindrance. nih.govnih.gov

Intermolecular Interactions : The packing of molecules in the crystal is dictated by non-covalent interactions such as hydrogen bonds, C-H···O, or C-H···N interactions. X-ray crystallography would identify and characterize these interactions, which govern the material's bulk properties. nih.gov

Structural Parameters : Exact measurements of bond lengths and angles can provide insight into electronic effects, such as conjugation between the phenyl ring, the ketone, and the nitrile group.

Computational Chemistry and Theoretical Investigations of 2 2 Methylphenyl 3 Oxobutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations can predict its geometry, stability, and reactivity, guiding experimental research and providing a basis for understanding reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values suggesting a greater tendency to donate electrons. taylorandfrancis.com The energy of the LUMO (ELUMO) is related to its electron affinity; a lower ELUMO value indicates a greater ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

For 2-(2-Methylphenyl)-3-oxobutanenitrile, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. Quantum chemical calculations, such as those using the B3LYP functional with a 6-311G** basis set, are commonly employed for this purpose. researchgate.net The results of such an analysis would provide valuable information about the molecule's potential role in chemical reactions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents representative data that would be generated from a typical FMO analysis.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 5.62 | Difference between LUMO and HOMO energies, related to chemical stability and reactivity. |

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface that connects reactants to products. An energy profile for a multi-step reaction plots potential energy against the reaction progress, identifying reactants, products, intermediates, and transition states. youtube.comkhanacademy.org The highest point on the pathway between a reactant and an intermediate, or an intermediate and a product, corresponds to the transition state. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.comkhanacademy.org

For this compound, computational methods can be used to explore the energy profiles of its potential reactions, such as enolization, condensation, or cyclization. By calculating the energies of all stationary points along a proposed reaction coordinate, researchers can determine the most favorable pathway. Methods like DFT are used to locate the geometries of transition states and calculate their corresponding activation energies. researchgate.net This information is critical for predicting reaction outcomes, understanding selectivity, and designing more efficient synthetic routes. researchgate.net

Chemical reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction rates. arxiv.org Computational models can simulate the effects of a solvent by treating it either as a continuous medium (implicit solvation models) or by including individual solvent molecules (explicit solvation models). The Polarizable Continuum Model (PCM) is a widely used implicit method.

Solvent polarity can alter the activation energy of a reaction. For instance, reactions involving the formation of charged intermediates are often accelerated in polar solvents, which can stabilize the transition state more than the reactants. arxiv.org For this compound, modeling solvent effects would be crucial for accurately predicting its conformational preferences, electronic properties (like dipole moment), and reactivity in different media. Comparing calculations performed in the gas phase versus various solvents (e.g., water, ethanol, cyclohexane) can reveal the extent of the solvent's influence on reaction barriers and thermodynamic stability. arxiv.orgdergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into conformational changes and intermolecular interactions. researchgate.netmdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, and simulations can identify the most stable conformers and the energy barriers between them. Analysis of the simulation trajectory can yield important structural information, such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net Furthermore, MD simulations can model the interactions between the compound and its environment, such as solvent molecules or a biological receptor, revealing details about binding stability and dynamics. nih.gov

Docking Studies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). laurinpublishers.comnih.gov This method is central to drug discovery and involves sampling a large number of possible conformations of the ligand within the receptor's binding site and using a scoring function to rank them. laurinpublishers.com The results generate hypotheses about the ligand's binding mode and affinity. nih.govarxiv.org

Docking studies of this compound against various protein targets could help identify potential biological activities. The process would involve preparing the 3D structure of the compound and the target receptor, defining the binding site, and running the docking algorithm. The resulting poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov These studies can guide the design of new derivatives with improved potency and selectivity.

Table 2: Representative Output from a Molecular Docking Study This table illustrates the type of data generated when docking a ligand like this compound against a hypothetical protein target.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | An estimate of the binding affinity; more negative values indicate stronger binding. |

| Interacting Residues | TYR 82, PHE 101, LEU 154 | Amino acid residues in the receptor's active site that form key interactions with the ligand. |

| Interaction Types | Hydrogen Bond, Pi-Pi Stacking | The nature of the non-covalent forces stabilizing the ligand-receptor complex. |

| RMSD (Å) | 1.2 | Root Mean Square Deviation of the docked pose relative to a reference conformation, indicating the quality of the docking result. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. cadaster.eu

A QSAR study involving this compound would begin by creating a dataset of structurally similar compounds with known biological activities. For each compound, a set of molecular descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), a model is developed that correlates the descriptors with the observed activity. mdpi.comresearchgate.net The predictive power of the model is assessed through rigorous internal and external validation procedures. mdpi.comresearchgate.net A validated QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby guiding synthesis and prioritizing candidates for experimental testing. nih.gov

Synthetic Utility and Strategic Applications of 2 2 Methylphenyl 3 Oxobutanenitrile in Advanced Organic Chemistry

Role as a Versatile Building Block for Complex Chemical Architectures

The reactivity of 2-(2-Methylphenyl)-3-oxobutanenitrile is largely dictated by its β-keto and nitrile functionalities, which can participate in a variety of chemical transformations. This dual reactivity allows it to serve as a flexible building block for the synthesis of complex molecules, particularly heterocyclic compounds.

One of the most common applications of related β-ketonitriles is in the synthesis of nitrogen-containing heterocycles. For instance, the condensation of 4-phenyl-3-oxobutanenitrile with various reagents has been shown to produce a range of polyfunctionally substituted heterocycles. rsc.org This suggests that this compound could similarly be employed in reactions with dinucleophiles to construct pyridines, pyrimidines, pyrazoles, and isoxazoles.

A notable example of the utility of related compounds is the three-component reaction involving α-hydroxyketones, 3-oxobutanenitrile (B1585553), and anilines to produce substituted pyrroles. researchgate.net This methodology could likely be adapted for this compound to generate pyrrole-based structures with a 2-methylphenyl substituent, which could be of interest in medicinal chemistry.

Furthermore, the active methylene (B1212753) group situated between the ketone and nitrile groups is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, further expanding its utility in building complex molecular scaffolds. The oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles highlights the potential for intramolecular reactions to create fused ring systems. acs.orgnih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related β-Ketonitriles

| Starting β-Ketonitrile | Reagents | Resulting Heterocycle |

| 4-Phenyl-3-oxobutanenitrile | Phenylhydrazine | Pyrazole derivative |

| 4-Phenyl-3-oxobutanenitrile | Dimethylformamide dimethyl acetal | Pyrimidine precursor |

| 3-Oxobutanenitrile | α-Hydroxyketones, Anilines | Substituted Pyrrole |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | Base (e.g., KOH) in DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile |

Application in the Development of Privileged Scaffolds and Chemical Libraries

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.govresearchgate.netmdpi.comnih.govufrj.br The synthesis of libraries of compounds based on these scaffolds is a common strategy in the search for new therapeutic agents. Given the versatility of β-ketonitriles in constructing diverse heterocyclic systems, this compound is a promising candidate for the development of such libraries.

For example, the synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles has been successfully achieved through parallel synthesis, demonstrating the feasibility of creating large numbers of related compounds for high-throughput screening. nih.gov A similar approach could be envisioned starting from this compound, where variations in the reaction partners would lead to a library of compounds with diverse substitution patterns around a core heterocyclic structure.

The generation of a 192-member library of 1,4-benzodiazepines, a well-known privileged scaffold, highlights the power of combinatorial chemistry in exploring chemical space. nih.gov The ability of this compound to participate in multicomponent reactions would be particularly advantageous for library synthesis, as it would allow for the rapid generation of molecular diversity from a set of simple starting materials.

Table 2: Key Concepts in Privileged Scaffold and Library Synthesis

| Concept | Description | Relevance to this compound |

| Privileged Scaffold | A molecular framework that can serve as a ligand for multiple biological targets. | Heterocycles derived from this compound could act as privileged scaffolds. |

| Combinatorial Chemistry | The rapid synthesis of a large number of different but structurally related molecules. | Amenable to combinatorial approaches for generating chemical libraries. |

| High-Throughput Screening | The process of testing a large number of compounds for a specific biological activity. | Libraries derived from this compound can be used in high-throughput screening campaigns. |

Potential as a Precursor for Catalysts or Ligands in Organometallic Chemistry

The structure of this compound, with its β-keto-nitrile moiety, makes it an interesting candidate as a precursor for ligands in organometallic chemistry. The oxygen and nitrogen atoms can act as coordination sites for metal ions, and the aromatic ring provides a scaffold that can be further functionalized to tune the electronic and steric properties of the resulting ligand.

While direct examples involving this compound are scarce, the broader class of β-diketones and related compounds are well-known to form stable complexes with a variety of metals. These complexes have found applications as catalysts in a range of organic transformations. It is plausible that derivatives of this compound could be used to synthesize chiral ligands for asymmetric catalysis, with the ortho-methyl group potentially influencing the stereochemical outcome of reactions.

For example, the synthesis of 2-aminothiophenes, which can act as ligands, often starts from methylene-active nitriles. nih.gov This suggests a pathway where this compound could be converted into a thiophene-based ligand. The resulting ligand could then be used to prepare transition metal complexes for catalytic applications.

Exploration in the Synthesis of Advanced Functional Materials

The nitrile group is a versatile functional group in polymer and materials science. It can be transformed into other functional groups or can participate in polymerization reactions. While there is no specific literature on the use of this compound in this context, the general reactivity of nitriles suggests several potential applications.

For instance, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid. These transformations would convert this compound into a bifunctional monomer that could be used in step-growth polymerization to produce polyesters or polyamides. The presence of the 2-methylphenyl group could influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Furthermore, the development of functional materials often relies on the incorporation of specific molecular motifs that impart desired properties. The heterocyclic scaffolds that can be synthesized from this compound could be of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-rich and electron-poor heterocyclic units are often employed.

Future Directions and Emerging Research Perspectives for 2 2 Methylphenyl 3 Oxobutanenitrile

Unexplored Reactivity and Novel Transformation Pathways

The unique arrangement of a ketone, a nitrile, and an α-hydrogen atom makes 2-(2-Methylphenyl)-3-oxobutanenitrile a versatile synthon. While the fundamental reactivity of β-ketonitriles is established, several advanced transformations remain unexplored for this specific derivative.

The presence of the nitrile and ketone groups allows for a variety of synthetic transformations. β-Ketonitriles are valuable precursors for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. For instance, the condensation of a β-ketonitrile with an aldehyde or ketone can lead to the formation of a pyridine ring through a process known as the Hantzsch synthesis. nih.gov Furthermore, these compounds can serve as intermediates in the synthesis of 5-amino pyrazoles when reacted with hydrazine. nih.gov

Recent advancements in organic synthesis have highlighted the utility of radical-mediated reactions involving the cyano group. The cyano group can act as a radical acceptor, participating in cascade strategies to form a variety of functionalized molecules. nih.gov Additionally, the development of transition-metal-free cyano 1,3-migration of unsaturated cyanohydrins provides a pathway to β-cyano ketones, showcasing the migratory aptitude of the cyano group. researchgate.net The potential for radical-mediated intramolecular cyano-group migration could also be explored, which is a powerful tool for site-selective functionalization. mdpi.com

The α-carbon of this compound is activated by both the ketone and nitrile groups, making it a potent nucleophile after deprotonation. This reactivity can be harnessed in various carbon-carbon bond-forming reactions. While alkylation of enolates is a fundamental transformation, the use of this specific enolate in more complex, stereoselective reactions remains an open area of investigation.

| Potential Reaction Class | Description | Key Reactive Sites |

| Asymmetric Catalysis | Enantioselective transformations targeting the chiral center at the α-carbon. | α-carbon, Ketone |

| Radical-Mediated Cyclizations | Intramolecular reactions initiated by radical formation, potentially involving the aryl ring or the nitrile group. | Nitrile, Aryl Ring |

| Multi-component Reactions | One-pot syntheses involving the β-ketonitrile, an aldehyde, and a nitrogen source to rapidly build molecular complexity. | α-carbon, Ketone, Nitrile |

| C-H Activation | Directed functionalization of the tolyl methyl group or the aromatic ring. | o-tolyl group, Aryl Ring |

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The advancement of automated synthesis platforms offers a transformative approach to exploring the chemical space around this compound. sigmaaldrich.comchemrxiv.org Automated systems can rapidly screen a wide array of reaction conditions, catalysts, and substrates, accelerating the discovery of novel transformations and the optimization of reaction yields. synplechem.com For instance, an automated synthesizer could be programmed to explore the carbonylative α-arylation of this β-ketonitrile with a diverse set of aryl halides, a process that has been developed for related compounds. acsgcipr.org

The integration of machine learning (ML) with automated synthesis presents a paradigm shift in reaction discovery. rsc.org ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations. acs.orgnih.gov For a multifunctional compound like this compound, an ML model could predict the regioselectivity and stereoselectivity of a reaction, guiding experimental efforts towards the most promising pathways. nih.govacs.org A unified deep learning model, such as the Text-to-Text Transfer Transformer (T5), has shown success in predicting various reaction outcomes, including reaction type, forward reaction, retrosynthesis, and yield. nih.gov Such models could be fine-tuned with data generated from high-throughput experiments on β-ketonitriles to enhance their predictive power for this class of compounds.

| Technology | Application to this compound | Potential Outcome |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for novel transformations. | Discovery of new reactions and optimized synthetic routes. |

| Machine Learning | Prediction of reaction outcomes, including product structure, yield, and selectivity. | Accelerated reaction discovery and reduced experimental effort. |

| Robotic Platforms | Iterative synthesis of derivatives for structure-activity relationship studies. | Rapid generation of a library of analogous compounds for biological screening. |

Potential in Supramolecular Chemistry and Molecular Recognition Studies

The principles of supramolecular chemistry, which focus on non-covalent interactions, can be applied to this compound to design novel molecular assemblies and sensors. acs.org The presence of a carbonyl group, a nitrile group, and an aromatic ring provides multiple sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions.

The β-dicarbonyl-like motif in this compound makes its enolate form a candidate for acting as a ligand for metal ions. The study of the coordination chemistry of this compound with various metals could lead to the development of new catalysts or functional materials. The principles of molecular recognition could be employed to design host molecules that selectively bind to this compound, which could be useful for its separation or sensing. nih.gov

The nitrile group, in particular, is a known vibrational probe, and its infrared frequency is sensitive to the local electric field. researchgate.net This property could be exploited in supramolecular systems to study intermolecular interactions and structural heterogeneity.

| Supramolecular Interaction | Potential Application | Relevant Functional Groups |

| Hydrogen Bonding | Formation of self-assembled structures, such as gels or liquid crystals. | Ketone, Nitrile (as acceptor) |

| π-π Stacking | Design of charge-transfer complexes or materials with interesting electronic properties. | Aryl Ring |

| Metal Coordination | Development of novel catalysts or sensors. | Ketone, Enolate form |

Cross-Disciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups in this compound opens up avenues for research at the interface of organic chemistry with other scientific disciplines.

In materials science , the nitrile group can be utilized in the synthesis of polymers and functional materials. For instance, nitrile-functionalized compounds have been used to create crosslinking units in polymers, leading to materials with high thermal stability. researchgate.net The potential for this compound to act as a monomer or a precursor to a functional monomer could be explored.

In medicinal chemistry , β-ketonitriles are recognized as important pharmacophores and are used as intermediates in the synthesis of various biologically active compounds, including anti-cancer and anti-inflammatory agents. nih.gov The 2-methylphenyl substituent may influence the biological activity and pharmacokinetic properties of derivatives synthesized from this starting material.

In catalysis , the ability of the nitrile group to coordinate with transition metals could be exploited in the design of novel ligands for catalytic applications. Nitrile-functionalized ionic liquids have been investigated as media for cross-coupling reactions. rsc.org The potential for this compound to be incorporated into ligand structures or to act as a precursor to such ligands is an area ripe for investigation.

| Discipline | Potential Research Area | Key Features of the Compound |

| Materials Science | Synthesis of novel polymers or functional organic materials. | Nitrile functionality, Aryl group |

| Medicinal Chemistry | Design and synthesis of new drug candidates. | β-ketonitrile scaffold, Lipophilic tolyl group |

| Catalysis | Development of new ligands for transition metal catalysis. | Nitrile and ketone as coordinating groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.